

5,7-Difluoroindolin-2-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,7-Difluoroindolin-2-one

Cat. No.: B1306086

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This technical guide provides an in-depth overview of **5,7-Difluoroindolin-2-one**, a key intermediate in the development of targeted cancer therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, plausible synthetic routes, and its role as a precursor to potent kinase inhibitors.

Core Compound Properties

5,7-Difluoroindolin-2-one is a fluorinated heterocyclic compound belonging to the oxindole class. The introduction of two fluorine atoms at the 5 and 7 positions of the indolinone core significantly enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in medicinal chemistry.^[1]

Property	Value	Source
CAS Number	247564-59-6	[1]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1]
Molecular Weight	169.13 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage	2-8°C, protected from light, stored under inert gas	[1]

Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **5,7-Difluoroindolin-2-one** is not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated indolin-2-ones. One such method involves the reaction of a corresponding difluorinated aniline derivative with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

A documented synthesis for the related compound, 5-fluoroindolin-2-one, utilizes 2,4-difluoronitrobenzene as a starting material. This process involves an initial reaction with dimethyl malonate, followed by a reduction and cyclization step to form the oxindole ring.[2] A similar strategy could likely be adapted for the synthesis of the 5,7-difluoro analogue.

Role in Kinase Inhibition and Signaling Pathways

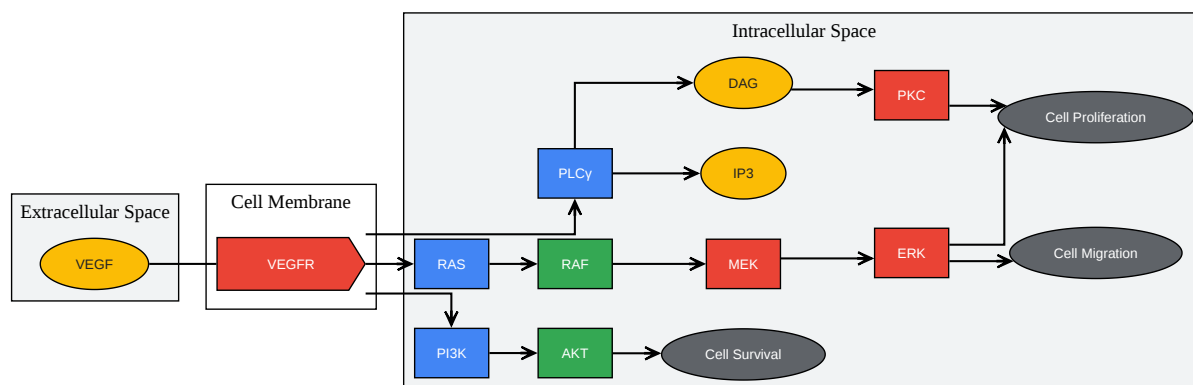
5,7-Difluoroindolin-2-one serves as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. These inhibitors are designed to block the signaling pathways that drive tumor growth, proliferation, and angiogenesis. The primary targets of many of these derivative compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).

VEGFR and PDGFR Signaling in Angiogenesis

VEGF and PDGF are key signaling proteins that regulate the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[3][4] Endothelial cells and pericytes, the two major cell types in blood vessel walls, interact through VEGF and PDGF signaling.[3]

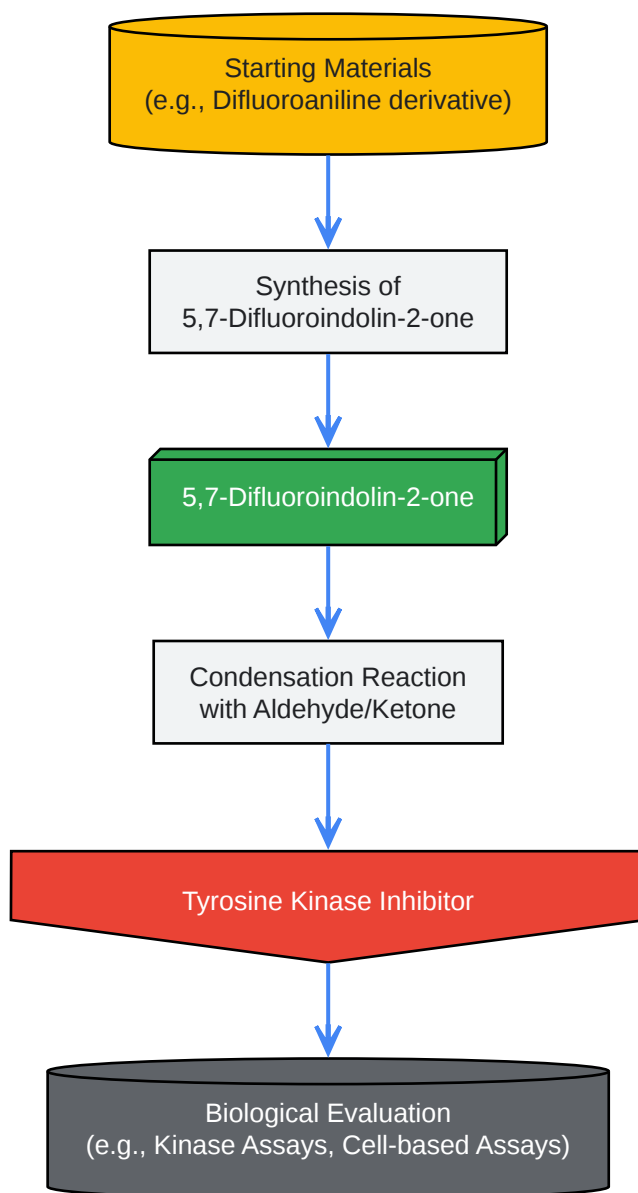
The binding of VEGF to its receptor, VEGFR, on endothelial cells, and PDGF to its receptor, PDGFR, on pericytes, triggers a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately lead to cell proliferation, migration, and survival, driving the formation of new tumor vasculature.[5][6]

Below are diagrams illustrating the simplified signaling pathways of VEGFR and a general experimental workflow for the synthesis of kinase inhibitors using **5,7-Difluoroindolin-2-one** as a precursor.



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VEGFR Signaling Pathway



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Kinase Inhibitor Synthesis Workflow

By serving as a scaffold for these inhibitors, **5,7-Difluoroindolin-2-one** plays a pivotal role in the development of novel anti-cancer agents that can simultaneously block multiple signaling pathways, potentially overcoming mechanisms of tumor escape and resistance.

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References

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- To cite this document: BenchChem. [5,7-Difluoroindolin-2-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306086#5-7-difluoroindolin-2-one-cas-number-and-properties]

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